molecular formula C7H9FN2 B1396066 (R)-1-(5-Fluoropyridin-3-yl)ethanamine CAS No. 1212854-34-6

(R)-1-(5-Fluoropyridin-3-yl)ethanamine

Cat. No.: B1396066
CAS No.: 1212854-34-6
M. Wt: 140.16 g/mol
InChI Key: KTESVPWZFNAFOU-RXMQYKEDSA-N
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Description

®-1-(5-Fluoropyridin-3-yl)ethanamine is a chiral amine compound featuring a fluorinated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridine.

    Chiral Amine Introduction:

    Reaction Conditions: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for ®-1-(5-Fluoropyridin-3-yl)ethanamine may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts to ensure high enantiomeric purity. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Hydrogen gas (H2) with Pd/C or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

(R)-1-(5-Fluoropyridin-3-yl)ethanamine serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its fluorinated structure enhances reactivity, making it valuable in the development of new materials and chemical entities.

ApplicationDescription
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals
Reaction TypesUndergoes oxidation, reduction, and substitution reactions

Biology

Research indicates that this compound may act as a ligand for various biological targets, including enzymes and receptors. The presence of the fluorine atom is believed to enhance binding affinity and selectivity.

Potential Biological Activities:

  • Interaction with specific enzymes involved in metabolic pathways.
  • Modulation of receptor activity, potentially influencing cellular responses.

Medicine

In medicinal chemistry, this compound has been investigated for its potential role in drug development:

Application AreaDescription
Pharmacological StudiesExplored for efficacy against certain diseases
Drug DevelopmentPotential candidate for targeting specific receptors

Case Studies

Case Study 1: Ligand Binding Studies
Research conducted on the interaction of this compound with specific enzymes demonstrated enhanced binding compared to non-fluorinated analogs. This study highlighted the importance of fluorination in improving pharmacokinetic properties.

Case Study 2: Synthesis of Novel Compounds
A study focused on synthesizing derivatives of this compound showcased its versatility as a precursor for creating new therapeutic agents, particularly those targeting neurological disorders.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to more effective therapeutic agents. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Fluoropyridin-3-yl)ethanamine: The enantiomer of the compound, which may have different biological activities.

    1-(5-Fluoropyridin-3-yl)ethanol: A related compound with a hydroxyl group instead of an amine.

    5-Fluoro-2-methylpyridine: A similar fluorinated pyridine derivative.

Uniqueness

®-1-(5-Fluoropyridin-3-yl)ethanamine is unique due to its chiral nature and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The chiral center allows for enantioselective interactions with biological targets, making it a valuable compound in drug development.

Biological Activity

(R)-1-(5-Fluoropyridin-3-yl)ethanamine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activity. With a molecular formula of C₇H₈FN₂ and a molecular weight of approximately 140.16 g/mol, this compound features a fluorinated pyridine ring linked to an ethanamine group. The unique structural characteristics, particularly the positioning of the fluorine atom, may significantly influence its chemical and biological properties.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
  • Fluorine Substitution : The presence of the fluorine atom at the 5-position enhances the compound's electronic properties, potentially affecting its interaction with biological targets.
  • Ethanamine Moiety : This functional group is common in biologically active molecules, suggesting possible interactions with enzymes or receptors.

Biological Activity

Despite limited direct studies on this compound, existing research indicates several potential biological activities:

  • Enzyme Interaction : The compound may act as a ligand for various enzymes, enhancing binding affinity due to the electron-withdrawing nature of the fluorine atom.
  • Receptor Modulation : Its structural features suggest possible interactions with neurotransmitter systems, similar to other aminopyridines.
  • Potential Antimicrobial and Antiparasitic Activity : Preliminary findings suggest that this compound could inhibit certain pathogens, although specific mechanisms remain to be elucidated.

Currently, there is no established mechanism of action for this compound due to a lack of comprehensive studies. However, its interactions with biological targets are hypothesized to be influenced by:

  • Fluorine's Role : Enhances binding capabilities to enzymes and receptors.
  • Chirality : The (R)-configuration may confer unique pharmacological properties compared to its (S)-counterpart.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-FluoropyridineFluorine at position 2Lacks the ethanamine group
3-FluoropyridineFluorine at position 3Different biological activity profiles
4-FluoropyridineFluorine at position 4Variations in reactivity compared to (R)-isomer
(R)-1-(3-Fluoropyridin-2-yl)ethanamineSimilar backbone but different fluorination patternPotentially different pharmacological properties

This table illustrates how variations in substitution patterns can lead to distinct biological activities.

Case Studies and Applications

While specific case studies focusing solely on this compound are scarce, related research has provided insights into its potential applications:

  • Drug Development : Its structural characteristics make it a candidate for further exploration in drug discovery, particularly in designing inhibitors for specific enzymes or receptors involved in disease processes .
  • Medicinal Chemistry : The compound's ability to modify electronic properties through fluorination positions it as a valuable building block for synthesizing more complex medicinal compounds.

Properties

IUPAC Name

(1R)-1-(5-fluoropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTESVPWZFNAFOU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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